![molecular formula C28H30N2O5 B10849997 (1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)
(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNT-62 is a selective κ-opioid receptor agonist. It is part of a class of compounds that interact with the κ-opioid receptors, which are part of the G-protein-coupled receptor family. These receptors are involved in various physiological processes, including pain modulation, mood regulation, and stress response .
Preparation Methods
The synthesis of KNT-62 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of high-temperature molecular dynamics and pharmacophore extraction through molecular superpositions
Chemical Reactions Analysis
KNT-62 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KNT-62 has several scientific research applications, including:
Chemistry: It is used in the study of κ-opioid receptors and their interactions with various ligands.
Biology: It is used to investigate the physiological roles of κ-opioid receptors in pain modulation, mood regulation, and stress response.
Medicine: It has potential therapeutic applications as an analgesic and anxiolytic agent.
Industry: It may be used in the development of new pharmaceuticals targeting κ-opioid receptors.
Mechanism of Action
KNT-62 exerts its effects by selectively binding to κ-opioid receptors. This binding activates the G-protein-coupled receptor pathways, leading to various physiological responses. The molecular targets involved include the κ-opioid receptors, which are distributed in various regions of the brain and spinal cord .
Comparison with Similar Compounds
KNT-62 is similar to other κ-opioid receptor agonists, such as TRK-820, KNT-63, NS-22, and TAN-821. it has unique properties that distinguish it from these compounds. For example, KNT-62 has a different chemical structure and may exhibit different pharmacokinetic and pharmacodynamic profiles .
Similar compounds include:
- TRK-820
- KNT-63
- NS-22
- TAN-821
- Morphine
- U-69593
Properties
Molecular Formula |
C28H30N2O5 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide |
InChI |
InChI=1S/C28H30N2O5/c31-19-9-8-17-14-20-28-11-10-27(33,23(35-28)24(32)29-18-4-2-1-3-5-18)25-26(28,21(17)22(19)34-25)12-13-30(20)15-16-6-7-16/h1-5,8-9,16,20,23,25,31,33H,6-7,10-15H2,(H,29,32)/t20-,23+,25-,26+,27+,28-/m1/s1 |
InChI Key |
YYNRSCGPLWDLNI-VQBGKWCDSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5[C@@]6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O[C@H]6C(=O)NC8=CC=CC=C8)O |
Canonical SMILES |
C1CC1CN2CCC34C5C6(CCC3(C2CC7=C4C(=C(C=C7)O)O5)OC6C(=O)NC8=CC=CC=C8)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849941.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849949.png)

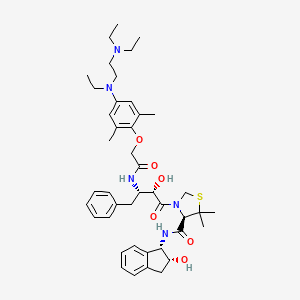

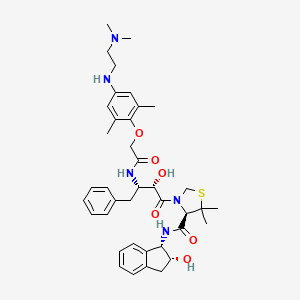
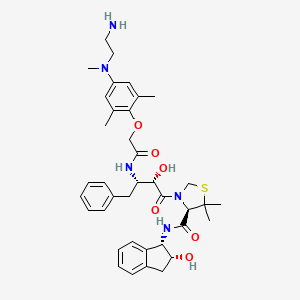
![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)
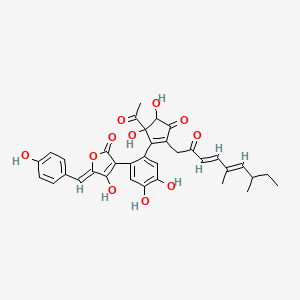
![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)
![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)
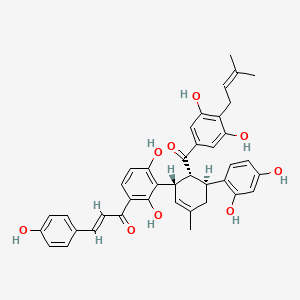
![2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850014.png)
